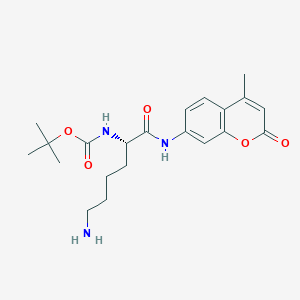

Boc-L-Lys-Amc

Vue d'ensemble

Description

Boc-L-Lys-Amc, also known as tert-butoxycarbonyl-L-lysine-7-amino-4-methylcoumarin, is a synthetic compound used primarily in biochemical assays. It is a fluorogenic substrate for the detection of enzymatic activity, particularly histone deacetylases. The compound consists of a lysine residue protected by a tert-butoxycarbonyl group and linked to a 7-amino-4-methylcoumarin moiety.

Applications De Recherche Scientifique

Boc-L-Lys-Amc is widely used in scientific research, particularly in the following areas:

Biochemistry: It is used as a substrate in assays to measure the activity of histone deacetylases and other enzymes.

Molecular Biology: The compound is used in studies involving protein acetylation and deacetylation.

Medicine: It is used in drug discovery and development, particularly in screening for histone deacetylase inhibitors.

Industry: this compound is used in the development of diagnostic kits and biochemical assays.

Mécanisme D'action

Target of Action

Boc-L-Lys-Amc primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in histones . They also deacetylate non-histone proteins . Through these actions, HDACs regulate a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

this compound acts as a fluorometric substrate for HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound is involved in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones, facilitated by HDACs, is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating non-histone proteins .

Pharmacokinetics

It is noted that this compound is a cell-permeable compound , which suggests it may have good bioavailability.

Result of Action

The primary result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . It’s worth noting that aberrant HDACs are implicated in many human diseases .

Action Environment

It is known that the compound is used in a fluorometric protocol, suggesting that its efficacy and stability could be influenced by factors such as temperature, ph, and the presence of other molecules in the assay environment .

Analyse Biochimique

Biochemical Properties

Boc-L-Lys-Amc interacts with HDACs, enzymes that catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . The interaction between this compound and HDACs is crucial for the regulation of a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Cellular Effects

This compound influences cell function by regulating the activity of HDACs. It plays a significant role in gene expression and cellular metabolism. The deacetylation of histones and nonhistone proteins by HDACs, facilitated by this compound, can lead to changes in gene transcription, cell differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for HDACs. Following deacetylation by an HDAC, this compound is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can be used to quantify HDAC activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to HDAC activity. It interacts with HDAC enzymes to regulate the acetylation status of proteins, influencing metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Lys-Amc typically involves the following steps:

Protection of Lysine: The lysine residue is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-L-lysine.

Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of lysine are protected using tert-butoxycarbonyl chloride.

Automated Coupling: Automated systems are used for the coupling reaction with 7-amino-4-methylcoumarin, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-Lys-Amc undergoes several types of chemical reactions:

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free lysine derivative.

Hydrolysis: The amide bond between lysine and 7-amino-4-methylcoumarin can be hydrolyzed by enzymatic action, releasing the fluorescent 7-amino-4-methylcoumarin.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.

Hydrolysis: Enzymes such as histone deacetylases catalyze the hydrolysis of this compound.

Major Products Formed

Deprotection: Free lysine derivative.

Hydrolysis: 7-amino-4-methylcoumarin, which is fluorescent and can be detected using spectroscopic methods.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Lys(Ac)-AMC: Similar in structure but with an acetyl group instead of an amino group.

Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used in enzymatic assays.

Uniqueness

Boc-L-Lys-Amc is unique due to its specific use in detecting histone deacetylase activity. Its structure allows for the efficient release of a fluorescent product upon enzymatic action, making it highly valuable in biochemical assays.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFURAJXIIAA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.